molecular formula C33H32Cl2N2O6 B12424231 photoCORM-1

photoCORM-1

Cat. No.: B12424231
M. Wt: 623.5 g/mol
InChI Key: UREMSFRGCFFTAX-UHFFFAOYSA-N
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Description

PhotoCORM-1 is a photoactivated carbon monoxide-releasing molecule. Carbon monoxide-releasing molecules are compounds that release carbon monoxide upon activation by a specific stimulus, such as light. Carbon monoxide has been recognized as a potential therapeutic agent due to its ability to modulate various physiological processes. its inherent toxicity has limited its clinical applications. This compound offers a controlled and targeted delivery of carbon monoxide, making it a promising candidate for therapeutic use .

Preparation Methods

The synthesis of photoCORM-1 involves several steps. One common method includes the preparation of a rhenium-based complex. The synthetic route typically involves the following steps :

    Preparation of Tris(hydroxymethyl)phosphine (THP): This is done by drying tetra(hydroxymethyl)phosphonium chloride under vacuum, followed by recrystallization from isopropanol. The solid is then treated with dry triethylamine and heated to 60°C for 4 hours.

    Synthesis of Bipyridinetricarbonyltris(hydroxymethyl)phosphine Rhenium(I) Trifluoromethanesulfonate: Rhenium dodecacarbonyl is refluxed with 2,2’-bipyridine in 2-chloroethanol for 18 hours. The resulting yellow solid is then treated with silver trifluoromethanesulfonate and tris(hydroxymethyl)phosphine in dry tetrahydrofuran, followed by refluxing for 18 hours. The product is purified by flash chromatography.

Chemical Reactions Analysis

PhotoCORM-1 undergoes several types of chemical reactions, primarily driven by light activation :

    Photoactivation: Upon exposure to visible light, this compound releases carbon monoxide. This process is facilitated by the high π-accepting capability of the carbonyl ligand, which induces a strong ligand field.

    Substitution Reactions: this compound can participate in substitution reactions where ligands in the complex are replaced by other ligands. Common reagents include various ligands and solvents.

    Reduction and Oxidation: The compound can undergo redox reactions, although these are less common compared to photoactivation and substitution.

Scientific Research Applications

PhotoCORM-1 has a wide range of scientific research applications :

    Chemistry: It is used as a tool for studying carbon monoxide’s role in various chemical processes. Its controlled release allows for precise experimentation.

    Biology: this compound is used to study the biological effects of carbon monoxide, including its role as a signaling molecule in cellular processes.

    Medicine: The compound is being investigated for its potential therapeutic applications, such as anti-inflammatory and anti-cancer treatments. Its ability to deliver carbon monoxide in a controlled manner makes it a promising candidate for clinical use.

    Industry: this compound can be used in industrial processes that require controlled carbon monoxide release, such as certain types of catalysis.

Mechanism of Action

The mechanism of action of photoCORM-1 involves the release of carbon monoxide upon exposure to visible light . The carbon monoxide then interacts with various molecular targets, such as hemoglobin and other heme-containing proteins. This interaction can modulate various physiological processes, including vasodilation, anti-inflammatory responses, and cellular signaling pathways. The controlled release of carbon monoxide allows for targeted therapeutic effects while minimizing toxicity.

Comparison with Similar Compounds

PhotoCORM-1 is unique compared to other carbon monoxide-releasing molecules due to its activation by visible light :

    PhotoCORM-2: Similar to this compound but activated by ultraviolet light, which limits its use in deeper tissues.

    PhotoCORM-3: Another visible light-activated compound but with different ligand structures, affecting its solubility and stability.

    Flavonol-based PhotoCORMs: These compounds are also activated by visible light and have similar applications but differ in their chemical structure and specific activation wavelengths.

This compound stands out due to its specific activation by visible light, making it suitable for applications requiring deeper tissue penetration and minimizing photo-damage to healthy tissues.

Properties

Molecular Formula

C33H32Cl2N2O6

Molecular Weight

623.5 g/mol

IUPAC Name

[2-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C33H32Cl2N2O6/c1-2-37-28-12-8-23(18-26(28)27-19-24(9-13-29(27)37)31-21-42-33(40)43-31)30(38)20-41-32(39)5-3-4-22-6-10-25(11-7-22)36(16-14-34)17-15-35/h6-13,18-19,21H,2-5,14-17,20H2,1H3

InChI Key

UREMSFRGCFFTAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=C1C=CC(=C4)C(=O)COC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

Origin of Product

United States

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